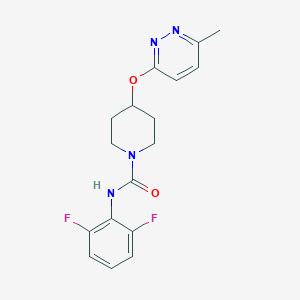
N-(2,6-difluorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-difluorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H18F2N4O2 and its molecular weight is 348.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Enantioselective Process Development: The compound, as part of a class of potent calcitonin gene-related peptide (CGRP) receptor antagonists, was involved in the development of a convergent, stereoselective, and economical synthesis, focusing on the preparation of its hydrochloride salt through different routes, including Rh-catalyzed asymmetric hydrogenation and a biocatalytic process (Cann et al., 2012).
Molecular Interaction and Pharmacodynamics
- Molecular Interaction Analysis: The molecule was studied for its interaction with the CB1 cannabinoid receptor. Through conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models, insights were gained into the molecule's steric binding interactions and the spatial orientation necessary for receptor binding, contributing to understanding its potential antagonist activity (Shim et al., 2002).
Antimicrobial Applications
- Antimicrobial Activity Evaluation: A series of derivatives, including those with a piperazine moiety, were synthesized and assessed for antibacterial and antifungal activities through microbroth dilution techniques, highlighting the compound's role in developing potential antimicrobial agents (Srinivasan et al., 2010).
- Novel Compound Design for Tuberculosis: Novel derivatives were synthesized and evaluated in vivo against Mycobacterium tuberculosis, showcasing the compound's relevance in creating new treatment options for tuberculosis, with particular derivatives demonstrating comparable activity to standard drugs (Shindikar & Viswanathan, 2005).
Neuropharmacological Investigations
- Investigation of Neurotransmitter Reuptake and Release: Derivatives of the compound were tested for their effects on the in vitro release and reuptake of neurotransmitters like serotonin, noradrenaline, and dopamine, highlighting its potential applications in studying neuropsychiatric conditions and drug development (Pettersson, 1995).
Antitumor and Antiproliferative Activities
- Antitumor and Antiproliferative Activities: Compounds with structural similarities were synthesized and evaluated against cancer cell lines, with some derivatives showing significant anti-proliferative activities, suggesting potential applications in cancer treatment and the study of structure-activity relationships (Parveen et al., 2017).
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-4-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c1-11-5-6-15(22-21-11)25-12-7-9-23(10-8-12)17(24)20-16-13(18)3-2-4-14(16)19/h2-6,12H,7-10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSICBJVSMWVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
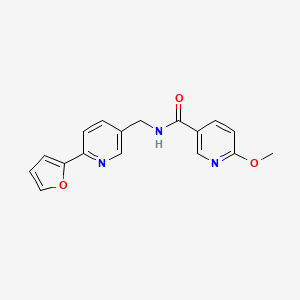

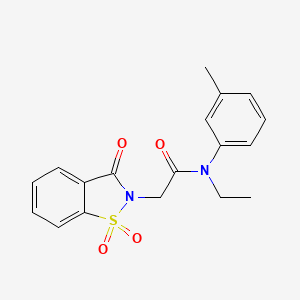
![4-[(Ethylsulfonyl)(methyl)amino]benzoic acid](/img/structure/B2820973.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone](/img/structure/B2820975.png)
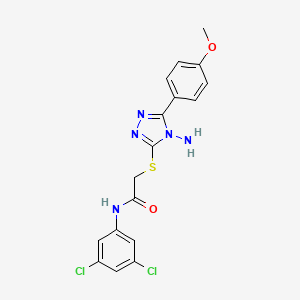
![2-[(2-chlorobenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol](/img/structure/B2820977.png)
![4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide](/img/structure/B2820978.png)
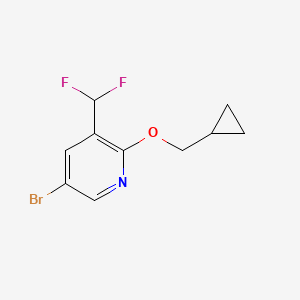
![N-(4-methoxybenzenesulfonyl)-N-{4-[N-(4-methoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide](/img/structure/B2820981.png)
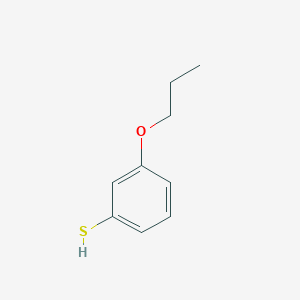
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2820986.png)
![1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2820988.png)
